2-Chloro-N,N-diethylethanamine chemical properties
2-Chloro-N,N-diethylethanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt
Executive Summary
2-Chloro-N,N-diethylethanamine, commonly handled as its more stable hydrochloride salt (CAS No: 869-24-9), is a bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its strategic importance lies in its role as a potent alkylating agent, enabling the introduction of the diethylaminoethyl moiety into a wide range of molecular scaffolds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols. We will delve into the mechanistic nuances that govern its reactivity, particularly the pivotal role of the aziridinium ion intermediate, which is central to its utility in organic synthesis.
Chemical Identity and Physicochemical Properties
2-Chloro-N,N-diethylethanamine is most frequently supplied and used as its hydrochloride salt to enhance stability and ease of handling.[3] The free base (CAS No: 100-35-6) is an oil, while the hydrochloride is a white to off-white crystalline solid.[3][4] The salt form is hygroscopic and sensitive to air, necessitating careful storage under an inert atmosphere.[2][5]
Table 1: Physicochemical Properties of 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt
| Property | Value (for Hydrochloride Salt) | Reference(s) |
| CAS Number | 869-24-9 | [6] |
| Molecular Formula | C₆H₁₄ClN · HCl | [2] |
| Molecular Weight | 172.10 g/mol | [1][5] |
| Appearance | White to beige crystalline solid | [3] |
| Melting Point | 208-212 °C | [6][7] |
| Solubility | Water: 2000 g/L (20 °C); Soluble in methanol. | [7] |
| Sensitivity | Moisture and air sensitive | [2][5] |
| Hygroscopicity | Hygroscopic | [3] |
Synthesis and Purification
The most common and industrially scalable synthesis of 2-Chloro-N,N-diethylethanamine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(Diethylamino)ethanol, using thionyl chloride (SOCl₂).
Rationale for Synthetic Approach
The choice of thionyl chloride is predicated on its efficacy and the convenient nature of its byproducts. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be easily removed from the reaction mixture, driving the equilibrium towards the product. The HCl generated in situ protonates the tertiary amine, directly yielding the desired hydrochloride salt. This eliminates the need for a separate acidification step.
Caption: General workflow for the synthesis of 2-Chloro-N,N-diethylethanamine HCl.
Experimental Protocol: Synthesis
This protocol is adapted from the analogous synthesis of the dimethyl derivative and should be performed by qualified personnel in a well-ventilated fume hood.[8][9]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Charging Reagents: Charge the flask with 2-(Diethylamino)ethanol (1.0 eq). Anhydrous solvent (e.g., dichloromethane) may be used but is not always necessary.
-
Reaction: Cool the flask in an ice-water bath to 0-5 °C. Add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 15 °C.[8]
-
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Isolation: The resulting product slurry can be filtered directly. Alternatively, the reaction mixture can be carefully poured into a suitable anti-solvent like cold absolute ethanol or acetone to precipitate the product fully.[8][9]
-
Collection: Collect the crystalline hydrochloride salt by vacuum filtration, wash with cold solvent (e.g., ether or acetone), and dry under vacuum.
Experimental Protocol: Recrystallization
-
Dissolve the crude 2-Chloro-N,N-diethylethanamine hydrochloride in a minimum amount of hot methanol.
-
Add acetone or diethyl ether as an anti-solvent until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry in vacuo.
Reactivity and Mechanism: The Aziridinium Ion
The utility of 2-Chloro-N,N-diethylethanamine stems from its behavior as an alkylating agent in nucleophilic substitution reactions.[10][11][12] However, its reactivity is significantly enhanced through a key mechanistic feature: intramolecular cyclization to form a highly electrophilic aziridinium ion.[3][13]
Formation of the Aziridinium Intermediate
In solution, particularly under neutral or slightly basic conditions, the lone pair of electrons on the tertiary amine nitrogen attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and forms a strained, three-membered aziridinium ring.[3][14]
The hydrochloride salt itself is stable and relatively unreactive.[3] The free amine is required for the cyclization to occur. Therefore, the pH of the reaction medium is a critical control parameter; addition of a base is often necessary to liberate the free amine and initiate the formation of the reactive intermediate.
Nucleophilic Ring-Opening
The high ring strain of the aziridinium ion makes it a potent electrophile. It is readily attacked by a wide range of nucleophiles (Nu⁻), leading to the irreversible opening of the ring and the formation of a new carbon-nucleophile bond. This two-step process (cyclization followed by nucleophilic attack) is often faster than a direct SN2 attack on the linear chloro-amine, making the compound an effective means of introducing the –CH₂CH₂N(Et)₂ group.
Caption: The two-step reaction mechanism via an aziridinium ion intermediate.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to ensure the purity and identity of 2-Chloro-N,N-diethylethanamine and its derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Features | Reference(s) |
| ¹H NMR | (For a derivative, in DMSO-d₆) Signals for ethyl groups (triplet ~1.2 ppm, quartet ~3.4 ppm) and methylene groups adjacent to N and Cl (~3.7 and ~4.1 ppm respectively). | [15] |
| ¹³C NMR | (For a derivative, in DMSO-d₆) Signals for ethyl carbons (~7.6, ~46.9 ppm) and backbone carbons (~35.9, ~56.1 ppm). | [15] |
| IR | C-H stretching (~2800-3000 cm⁻¹), C-N stretching, and C-Cl stretching bands. | [5][15] |
| MS (EI) | (For free base) Molecular ion peak may be weak. Key fragmentation is the loss of a chlorine radical or cleavage alpha to the nitrogen, leading to a prominent ion at m/z 86 [CH₂=N(Et)₂]⁺. | [16] |
Experimental Protocol: HPLC Analysis
This is a general protocol for purity assessment. Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate with formic acid for MS compatibility, or phosphoric acid for UV detection) and an organic modifier (e.g., acetonitrile).[3][7]
-
Detection: UV detection (if the analyte has a chromophore or is derivatized) or Mass Spectrometry (LC-MS) for high sensitivity and specificity.[3]
-
Sample Preparation: Dissolve an accurately weighed sample of the hydrochloride salt in the mobile phase or a suitable solvent like water.
-
Analysis: Inject the sample and integrate the peak areas to determine purity relative to known standards and impurities.
Applications in Drug Synthesis
2-Chloro-N,N-diethylethanamine hydrochloride is a cornerstone intermediate for synthesizing numerous active pharmaceutical ingredients (APIs). Its function is to append the diethylaminoethyl side chain, which is a common pharmacophore that can influence solubility, receptor binding, and pharmacokinetic properties.
-
Amiodarone: An antiarrhythmic agent where the diethylaminoethyl group is attached to a benzofuran core via an ether linkage.[7]
-
Flurazepam: A benzodiazepine hypnotic where the side chain is attached to a nitrogen atom of the diazepine ring.[7]
-
Naftidrofuryl: A vasodilator where the side chain is attached to a furan ring system.[7]
-
Butetamate: An antispasmodic and antitussive agent.[7]
It also serves as an alkylating agent for creating antimicrobial compounds, growth hormone secretagogues, and antitubercular agents.[6][16]
Safety, Handling, and Storage
Extreme caution must be exercised when handling this compound due to its significant toxicity.
Hazard Profile
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[6] LD50 (oral, rat) is 50 mg/kg; LC50 (inhalation, rat) is 103 mg/m³/4h.[6]
-
Corrosivity: Causes severe skin burns and serious eye damage.[5][6]
-
Mutagenicity: Suspected of causing genetic defects.[5] Studies have shown it to be active in mutagenicity assays like the Ames test.[5][17]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5]
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash-proof goggles with a face shield.[2]
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation and maintain purity.[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2][6]
Conclusion
2-Chloro-N,N-diethylethanamine hydrochloride is a classic yet indispensable reagent in modern organic and medicinal chemistry. Its robust synthesis and well-defined reactivity, governed by the formation of a highly electrophilic aziridinium ion, make it a reliable tool for introducing the diethylaminoethyl group. While its high toxicity demands stringent safety protocols, a thorough understanding of its chemical properties, as outlined in this guide, enables researchers to harness its synthetic power effectively and safely in the development of novel therapeutics and advanced materials.
References
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Hutt, A. J., & Tan, S. C. (1996). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1011-1021. [Link]
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Bielik, M., et al. (2009). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ARKIVOC, 2009(xi), 45-57. [Link]
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PharmaCompass. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride Drug Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-(diethylamine)ethane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 2-Chloro-N,N-diethylethanamine hydrochloride. Retrieved from [Link]
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NIST. (n.d.). Ethanamine, 2-chloro-N,N-diethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Thompson, C. Z., et al. (1981). Mutagenicity of dialkylaminoalkyl chlorides in a battery of short-term assays. Environmental Mutagenesis, 3(1), 33. (As cited in PubChem)
- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. Retrieved from [Link]
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SIELC Technologies. (2018). Ethanamine, 2-chloro-N,N-diethyl-. Retrieved from [Link]
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IOSR Journal. (n.d.). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate. Retrieved from [Link]
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Encyclopedia.pub. (2021). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]
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Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. 1951, 31, 37. Retrieved from [Link]
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ResearchGate. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. Retrieved from [Link]
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Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]
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MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(7), 1774. Retrieved from [Link]
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Clark, J. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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